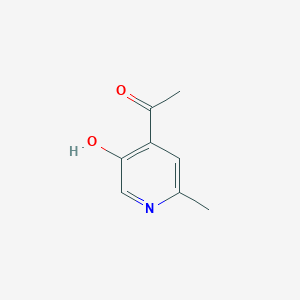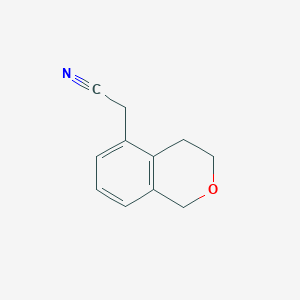
2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetonitrile is an organic compound with the molecular formula C11H11NO. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a benzopyran ring system fused with an acetonitrile group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetonitrile typically involves the reaction of benzopyran derivatives with acetonitrile under specific conditions. . The reaction is carried out under high temperature and pressure to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of catalysts such as palladium or platinum on carbon supports can enhance the efficiency of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzopyranones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzopyran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Benzopyranones
Reduction: Primary amines
Substitution: Various substituted benzopyran derivatives
科学的研究の応用
2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The benzopyran ring system can interact with enzymes and receptors, modulating their activity. The nitrile group may also play a role in binding to active sites of proteins, influencing their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
3,4-dihydro-1H-2-benzopyran-1-ylacetonitrile: Similar structure with slight variations in the position of functional groups.
Benzopyran-annulated pyrano[2,3-c]pyrazoles: Compounds with fused pyrano and pyrazole rings, exhibiting different biological activities.
Uniqueness
2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
2-(3,4-dihydro-1H-isochromen-5-yl)acetonitrile |
InChI |
InChI=1S/C11H11NO/c12-6-4-9-2-1-3-10-8-13-7-5-11(9)10/h1-3H,4-5,7-8H2 |
InChIキー |
NNMOVJQPQJUKPP-UHFFFAOYSA-N |
正規SMILES |
C1COCC2=C1C(=CC=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13895299.png)
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide](/img/structure/B13895303.png)
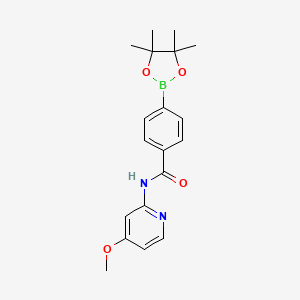
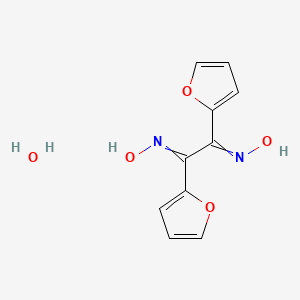
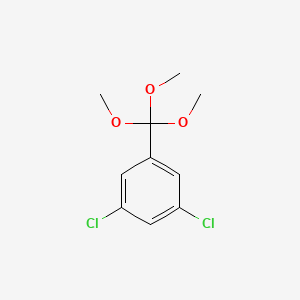
![Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate](/img/structure/B13895324.png)
![Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate](/img/structure/B13895338.png)

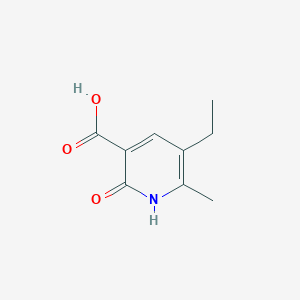
![(E)-1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13895356.png)
![5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine](/img/structure/B13895357.png)
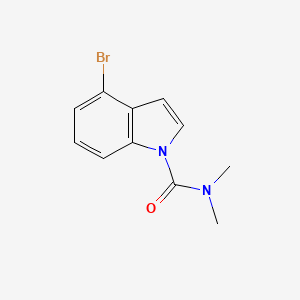
![2-Bromo-1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13895368.png)
